Acridine, 9-amino-3-chloro-
Description
9-Amino-3-chloroacridine is a nitrogen-containing tricyclic compound derived from the acridine scaffold. Acridines are renowned for their planar aromatic structure, enabling DNA intercalation and diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties . The 9-amino-3-chloro substitution introduces electronic and steric modifications that enhance DNA binding affinity and modulate biological activity compared to unsubstituted acridine .
Properties
CAS No. |
3407-98-5 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,(H2,15,16) |
InChI Key |
IRSNBSGPKPZUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Two-Step Chlorination-Amination Strategy
The most efficient route involves sequential chlorination at position 3 followed by amination at position 9. This approach leverages established acridine functionalization protocols while addressing regioselectivity challenges:
Direct Electrophilic Amination-Chlorination
For substrates pre-functionalized at position 9, chlorination at position 3 can be achieved via directed electrophilic substitution:
Synthesis of 9-Aminoacridine
Protection of Amino Group
Chlorination at Position 3
Deprotection
Critical Reaction Parameters
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF and DMSO enhance nucleophilic substitution at position 9 by stabilizing transition states through dipole interactions.
- Temperature Optimization :
Step Optimal Range Impact on Yield Chlorination (PCl₅) 110–120°C Maximizes PCl₅ reactivity Amination 70–100°C Balances kinetics and solvent stability
Substituent Electronic Effects
- 3-Chloro Group : The electron-withdrawing Cl at position 3 increases electrophilicity at position 9, accelerating amination.
- Amino Group : Enhances solubility in polar solvents, facilitating purification.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 8.2 min.
- Elemental Analysis :
Element Calculated (%) Observed (%) C 68.43 68.39 H 3.96 3.91 N 12.17 12.21
Industrial Scalability Considerations
Cost-Efficiency Metrics
- Solvent Recovery : DMF and DMSO can be reclaimed via reduced-pressure distillation (85–90% recovery).
- Catalyst-Free Process : Eliminates metal contamination risks, reducing post-synthesis purification costs.
Comparative Method Analysis
| Method | Steps | Total Yield (%) | Scalability | Regioselectivity Control |
|---|---|---|---|---|
| Chlorination-Amination | 3 | 65–70 | High | Excellent |
| Amination-Chlorination | 4 | 50–55 | Moderate | Good |
Chemical Reactions Analysis
Acridine, 9-amino-3-chloro-, like other acridine derivatives, undergoes various chemical reactions, including:
Oxidation: Acridine derivatives can be oxidized to form acridones.
Reduction: Reduction reactions can convert acridones back to acridines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for acridine derivatives.
Common Reagents and Conditions: Reagents such as POCl₃, PPA, and various anilines are commonly used in these reactions.
Major Products: The major products formed from these reactions include acridones, halogenated acridines, and other substituted acridine derivatives.
Scientific Research Applications
Acridine, 9-amino-3-chloro-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acridine, 9-amino-3-chloro-, involves its ability to intercalate with DNA. This intercalation disrupts DNA replication and transcription, leading to the inhibition of cell proliferation. Acridine derivatives also inhibit enzymes such as topoisomerase and telomerase, which are involved in DNA replication and maintenance . The semi-planar heterocyclic structure of acridine allows it to interact with various biomolecular targets, contributing to its broad range of biological activities .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Q & A
Q. What are the established synthetic routes for 9-amino-3-chloroacridine, and how do reaction conditions influence yield and purity?
Answer: 9-Amino-3-chloroacridine is synthesized via multistep pathways. A common approach involves:
- Condensation of o-chlorobenzoic acid with aniline to form diphenylamine-2-carboxylic acid, followed by cyclization with POCl₃ to yield 9-chloroacridine intermediates .
- Reduction and functionalization : Catalytic hydrogenation of 9-chloroacridine derivatives, followed by oxidation (e.g., FeCl₃) or amination to introduce the amino group .
Q. Key factors affecting yield :
Q. How is 9-amino-3-chloroacridine characterized using spectroscopic and chromatographic techniques?
Answer:
- UV-Vis Spectroscopy : Absorbance maxima at 360–380 nm (acridine core) and 450–470 nm (amino substituent) in methanol .
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile:water (70:30), retention time ~8.2 min .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 239.1 (C₁₃H₁₀ClN₂⁺) .
Q. Table 1: Analytical Parameters for 9-Amino-3-Chloroacridine
| Technique | Conditions | Key Observations |
|---|---|---|
| UV-Vis | λ_max = 365 nm (MeOH) | π→π* transitions |
| HPLC | C18, 1.0 mL/min, 254 nm | Purity >98% |
| FT-IR | N-H stretch: 3350 cm⁻¹ | Confirms amino group |
Advanced Research Questions
Q. How can researchers optimize the reactivity of 9-amino-3-chloroacridine for synthesizing novel derivatives with enhanced biological activity?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) at position 3 increase electrophilicity, enabling nucleophilic substitution with amines or hydrazines .
- Cross-coupling reactions : Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups at position 9 .
- Biological activity : Derivatives with 9-alkylamino groups show improved intercalation with DNA, enhancing antitumor potential .
Methodological tip : Screen reaction solvents (DMF vs. THF) to balance reactivity and solubility. Monitor by TLC (Rf = 0.5 in ethyl acetate:hexane 1:1) .
Q. What strategies resolve contradictory data on the luminescent properties of 9-amino-3-chloroacridine in different solvent systems?
Answer: Discrepancies arise from solvent polarity and protonation states:
- Polar solvents (e.g., water) : Protonation of the amino group quenches fluorescence (λ_em = 440 nm) .
- Non-polar solvents (e.g., toluene) : Enhanced emission at 470 nm due to unprotonated species .
Advanced analysis : Use time-resolved fluorescence to differentiate between acridine and acridinium species in mixtures. Mathematical deconvolution of spectra isolates contributions from each form .
Q. What methodological considerations are critical when designing toxicity assays for 9-amino-3-chloroacridine?
Answer:
- In vitro models : Use mammalian cell lines (e.g., HepG2) with acridine orange/propidium iodide staining to assess apoptosis .
- In vivo LD₅₀ : Reported as 125 mg/kg (mouse, intraperitoneal) .
- Mitigating variability : Standardize solvent (DMSO concentration ≤0.1%) and include negative controls (vehicle-only) .
Q. Table 2: Toxicity Profile (9-Amino-3-Chloroacridine)
| Test System | Endpoint | Result |
|---|---|---|
| Salmonella TA98 | Mutagenicity (Ames) | Positive (1 µg/plate) |
| Mouse Lymphocyte | Chromosomal aberration | EC₅₀ = 10 µM |
| Rat Hepatocytes | Cytotoxicity | IC₅₀ = 50 µM |
Data Contradiction Analysis
Example : Conflicting reports on acridine solubility in aqueous buffers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
